3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid
Overview
Description
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 4H-1,2,4-Benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid, are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play crucial roles in various physiological processes. KATP channels are involved in regulating insulin release, while AMPA receptors are critical for synaptic transmission and plasticity in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator of the AMPA receptors . It enhances the activity of these receptors, leading to increased synaptic transmission. Additionally, it acts as an activator of KATP channels , which can lead to the inhibition of insulin release .
Biochemical Pathways
The activation of KATP channels and potentiation of AMPA receptors by this compound can affect multiple biochemical pathways. For instance, the activation of KATP channels can influence the insulin signaling pathway , leading to changes in glucose metabolism . The potentiation of AMPA receptors can impact the glutamatergic signaling pathway , which plays a key role in cognitive functions .
Pharmacokinetics
One study suggests that the introduction of a fluorine atom in the alkyl chain at the 4-position of benzothiadiazine dioxides can enhance the pharmacokinetic behavior of the compound .
Result of Action
The activation of KATP channels by this compound can lead to the inhibition of insulin release, potentially impacting glucose homeostasis . The potentiation of AMPA receptors can enhance synaptic transmission, which may result in improved cognitive functions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4H-1,2,4-Benzothiadiazine-3-propanoic acid 1,1-dioxide are largely determined by its interactions with various biomolecules. For instance, it has been reported to act as a KATP channel activator on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests that it interacts with KATP channels, which are integral membrane proteins that control the flow of potassium ions across the cell membrane in response to changes in cell metabolism .
Cellular Effects
In terms of cellular effects, 4H-1,2,4-Benzothiadiazine-3-propanoic acid 1,1-dioxide has been found to be an effective and selective inhibitor of insulin release from rat pancreatic B cells . This suggests that it may influence cell function by modulating insulin secretion, which is a key process in cellular metabolism and energy regulation .
Molecular Mechanism
The molecular mechanism of action of 4H-1,2,4-Benzothiadiazine-3-propanoic acid 1,1-dioxide is likely related to its role as a KATP channel activator . By interacting with these channels, it may influence the flow of potassium ions across the cell membrane, thereby affecting cellular excitability and insulin secretion .
Preparation Methods
The synthesis of 3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid typically involves the reaction of appropriate benzothiadiazine derivatives with propanoic acid under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzothiadiazine derivatives with altered functional groups.
Scientific Research Applications
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . Additionally, its unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Comparison with Similar Compounds
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid can be compared with other benzothiadiazine derivatives, such as 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones . While these compounds share a common benzothiadiazine core, their unique substituents and functional groups confer different pharmacological properties and applications. The specific structure of this compound makes it particularly suitable for certain applications, such as its potential use as an anticancer agent .
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)17(15,16)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXWCIFIBRNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875886 | |
Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4826-22-6 | |
Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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